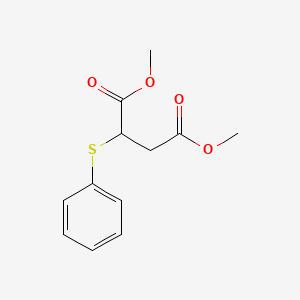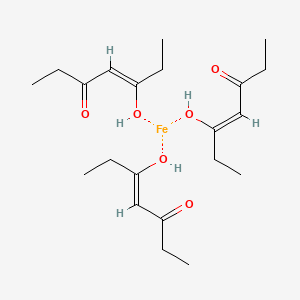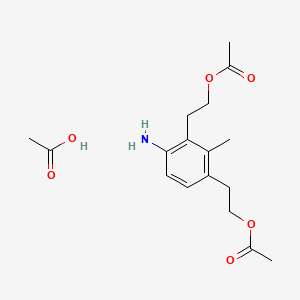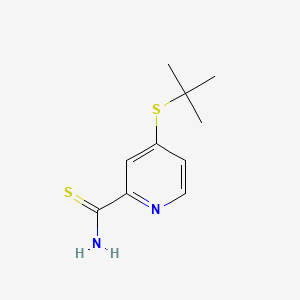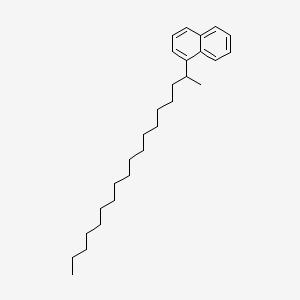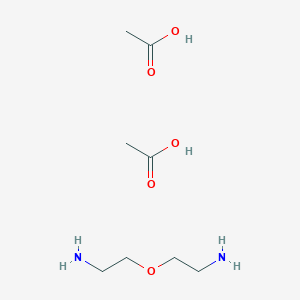
acetic acid;2-(2-aminoethoxy)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-aminoethoxy)ethanamine typically involves the reaction of 2-aminoethanol with chloroacetic acid. The process can be summarized in the following steps :
Step 1: Synthesis of 2-(2-chloroethoxy)ethanol by reacting 2-aminoethanol with chloroacetic acid in the presence of a base such as potassium carbonate.
Step 2: The intermediate product is then reacted with sodium bromide and dibenzylamine in acetonitrile at elevated temperatures to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反応の分析
Types of Reactions
Acetic acid;2-(2-aminoethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
科学的研究の応用
Acetic acid;2-(2-aminoethoxy)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;2-(2-aminoethoxy)ethanamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor .
類似化合物との比較
Similar Compounds
- 2-(2-(2-aminoethoxy)ethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)propanoic acid
- 2-(2-(2-aminoethoxy)ethoxy)butanoic acid
Uniqueness
Acetic acid;2-(2-aminoethoxy)ethanamine is unique due to its specific structure, which combines an aminoethoxy group with an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
CAS番号 |
1375090-12-2 |
|---|---|
分子式 |
C8H20N2O5 |
分子量 |
224.26 g/mol |
IUPAC名 |
acetic acid;2-(2-aminoethoxy)ethanamine |
InChI |
InChI=1S/C4H12N2O.2C2H4O2/c5-1-3-7-4-2-6;2*1-2(3)4/h1-6H2;2*1H3,(H,3,4) |
InChIキー |
SGCIOJPDUQHHDY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C(COCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



